molecular formula C20H24N2O4S2 B11235105 7-methyl-5-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-methyl-5-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11235105
M. Wt: 420.5 g/mol
InChI Key: FVWPGUKVJDGEQC-UHFFFAOYSA-N
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Description

7-methyl-5-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a methylsulfonyl group, and a phenylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves multiple steps. One common method includes the reaction of 2-amino-5-methylbenzenesulfonamide with 2-bromoethyl phenyl sulfide under basic conditions to form the intermediate. This intermediate is then cyclized using a suitable cyclizing agent to form the benzoxazepine ring.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side reactions is also crucial. The purification process often involves recrystallization or chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfide derivatives.

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzoxazepine compounds.

Scientific Research Applications

7-methyl-5-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-5-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
  • 5-methyl-7-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
  • 7-methyl-5-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]-1,5-benzoxazepine-2-carboxamide

Uniqueness

The uniqueness of 7-methyl-5-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide lies in its specific combination of functional groups and its structural configuration. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the phenylsulfanyl group can enhance its binding affinity to certain molecular targets, while the benzoxazepine ring provides stability and rigidity to the molecule .

Properties

Molecular Formula

C20H24N2O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

7-methyl-5-methylsulfonyl-N-(2-phenylsulfanylethyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C20H24N2O4S2/c1-15-8-9-18-17(14-15)22(28(2,24)25)12-10-19(26-18)20(23)21-11-13-27-16-6-4-3-5-7-16/h3-9,14,19H,10-13H2,1-2H3,(H,21,23)

InChI Key

FVWPGUKVJDGEQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NCCSC3=CC=CC=C3

Origin of Product

United States

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